molecular formula C12H16F3NO4 B2961120 (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2137763-16-5

(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2961120
CAS No.: 2137763-16-5
M. Wt: 295.258
InChI Key: BQIBSJZJPSLICJ-QWRGUYRKSA-N
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Description

(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H16F3NO4 and its molecular weight is 295.258. The purity is usually 95%.
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Scientific Research Applications

Scalable Synthesis and Stereoisomer Generation

A stereoselective and scalable synthesis method for a closely related compound, highlighting the importance of controlling the stereoselectivity in cyclopropanation steps, was developed. This method provides a pathway for generating stereoisomers of azabicyclo hexane derivatives, important for the synthesis of unnatural amino acids (Wang Gan et al., 2013). The generation of all four stereoisomers of another closely related compound shows the flexibility in synthesis approaches to access various configurations for further applications (Bettina Bakonyi et al., 2013).

Precursors to β-Amino Acids

Azabicycles have been explored as precursors to conformationally constrained β-amino acids. These precursors offer potential for forming oligomers with defined secondary structures, suggesting their utility in peptidomimetics and drug design (G. Krow et al., 2016).

Molecular Structure Analysis

The molecular structure of a chiral cyclic amino acid ester was characterized, providing insights into the structural aspects of these compounds. Such analyses are crucial for understanding the properties and potential applications of novel synthetic compounds (T. Moriguchi et al., 2014).

Chemical Transformations and Conformational Studies

Research has also focused on the chemical transformations and conformational studies of related compounds. These studies are essential for developing novel synthetic pathways and understanding the behavior of these compounds in biological systems (C. Nativi et al., 1989).

Application in Peptidomimetics and Drug Discovery

The synthesis and evaluation of azabicyclohexane amino acids as glutamic acid analogues indicate their application in generating peptidomimetics for drug discovery. These constrained amino acids can mimic the structure and function of natural amino acids in biological systems, offering potential for novel therapeutic agents (B. P. Hart et al., 1999).

Properties

IUPAC Name

(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO4/c1-9(2,3)20-8(19)16-5-10(7(17)18)4-11(10,6-16)12(13,14)15/h4-6H2,1-3H3,(H,17,18)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIBSJZJPSLICJ-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2(C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@@]2(C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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